

Application Notes and Protocols: Formulation of Tibezoneium Iodide in Mucoadhesive Buccal Tablets

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Compound of Interest

Compound Name: Tibezoneium Iodide

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Introduction

Tibezoneium iodide is a quaternary ammonium salt with antiseptic properties, making it a candidate for treating local infections in the oral cavity.^{[1][2]} The formulation of **tibezoneium iodide** into mucoadhesive buccal tablets offers a promising drug delivery strategy. This approach allows for prolonged contact time at the site of action, leading to sustained drug release, improved therapeutic efficacy, and potentially bypassing first-pass metabolism.^{[3][4][5]}

These application notes provide a detailed overview of the formulation and evaluation of mucoadhesive buccal tablets containing **tibezoneium iodide**, based on published research. The protocols outlined below are intended to serve as a comprehensive guide for researchers in this field.

Formulation Development

The development of mucoadhesive buccal tablets involves the careful selection of polymers and excipients to achieve the desired characteristics of adhesion, drug release, and tablet strength. A direct compression method is often employed for its simplicity and efficiency.^{[6][7][8]}

Materials

- Active Pharmaceutical Ingredient (API): **Tibezonium iodide**
- Mucoadhesive Polymers: Chitosan (CHI), Hydroxypropylmethylcellulose (HPMC), Sodium Alginate (SA)[6][7][8]
- Filler/Binder: Microcrystalline Cellulose
- Lubricant: Magnesium Stearate
- Glidant: Talc

Tablet Preparation Protocol (Direct Compression)

- Sieving: Pass all ingredients, including **tibezonium iodide**, polymers, and other excipients, through a 40-mesh sieve to ensure uniformity.
- Blending:
 - Mix the accurately weighed **tibezonium iodide** with the chosen mucoadhesive polymers in a mortar and pestle or a suitable blender for 15 minutes.
 - Add the filler (e.g., microcrystalline cellulose) and mix for another 10 minutes.
 - Finally, add the lubricant (magnesium stearate) and glidant (talc) and mix for 5 minutes.
- Compression: Compress the final blend into tablets using a single-punch tablet compression machine.

Physicochemical Characterization

Compatibility studies are crucial to ensure that there are no unintended interactions between the drug and the excipients.

Experimental Protocols

- Fourier Transform Infrared Spectroscopy (FTIR):
 - Prepare separate samples of pure **tibezonium iodide**, the polymers, and the physical mixture of the drug and excipients.

- Record the FTIR spectra for each sample over a suitable wavelength range (e.g., 4000-400 cm^{-1}).
- Compare the spectra to identify any significant shifts or disappearance of characteristic peaks, which would indicate a potential interaction.[6][7][8]
- Differential Scanning Calorimetry (DSC):
 - Accurately weigh 5-10 mg of the sample (pure drug, polymer, or physical mixture) into an aluminum pan.
 - Seal the pan and place it in the DSC instrument.
 - Heat the sample at a constant rate (e.g., 10°C/min) over a specified temperature range.
 - Record the heat flow and temperature to obtain the DSC thermogram. The absence of new peaks or significant shifts in the melting endotherm of the drug suggests compatibility. [6][7][8]
- Powdered X-ray Diffraction (XRPD):
 - Place a small amount of the powdered sample onto the sample holder.
 - Run the XRPD analysis over a 2θ range of 5° to 60°.
 - Analyze the resulting diffractogram. The retention of characteristic crystalline peaks of the drug in the physical mixture indicates no change in its solid-state form.[6][7][8]

Evaluation of Tablet Properties

The prepared tablets must be evaluated for various physical parameters to ensure they meet pharmacopeial standards.[6][8]

Data Presentation: Physicochemical and Mucoadhesive Properties

A study on **tibezonium iodide** (TBN) and lignocaine hydrochloride (LGN) buccal tablets produced several formulations. Below is a summary of the key findings for some of these

formulations.

Formulation Code	Polymer Composition	Swellability (%)	Ex Vivo Mucoadhesive Strength (g) ^{[6][7][8]}	Ex Vivo Mucoadhesion Time (h) ^{[6][7][8]}	In Vivo Residence Time (h) ^{[6][7][8]}	In Vitro TBN Release at 6h (%) ^{[6][7][8]}
TL5	HPMC (20%), CHI (20%)	N/A	N/A	N/A	N/A	99.98
TL8	-	N/A	24.79	18.39	11.37	N/A
TL15	SA (30%)	551.9	N/A	N/A	N/A	N/A

N/A: Data not available for the specific formulation in the provided search results.

Pharmacokinetic Data for Optimized Formulation (TL5)

Parameter	Tibezonium Iodide (TBN)
Salivary Cmax	16.02 µg/mL ^{[6][7][8]}
Time to Cmax (tmax)	Within 4 hours ^{[6][7][8]}

Experimental Protocols for Tablet Evaluation

- **Weight Variation:** Weigh 20 tablets individually. Calculate the average weight and determine the percentage deviation of each tablet from the average.
- **Hardness:** Measure the crushing strength of at least five tablets using a hardness tester.
- **Friability:** Weigh a sample of tablets (usually 10), place them in a friabilator, and rotate at 25 rpm for 4 minutes. Re-weigh the tablets and calculate the percentage of weight loss. A loss of less than 1% is generally considered acceptable.
- **Thickness:** Measure the thickness of at least five tablets using a digital caliper.

- Drug Content Uniformity:
 - Randomly select 10 tablets.
 - Crush one tablet and dissolve it in a suitable solvent (e.g., phosphate buffer pH 6.8).
 - Filter the solution and analyze the drug concentration using a validated analytical method, such as UV-Vis spectrophotometry.
 - Repeat for the remaining tablets. The drug content should fall within specified limits (e.g., 85-115% of the label claim).

Mucoadhesion and Release Studies

These studies are critical for assessing the performance of the mucoadhesive buccal tablets.

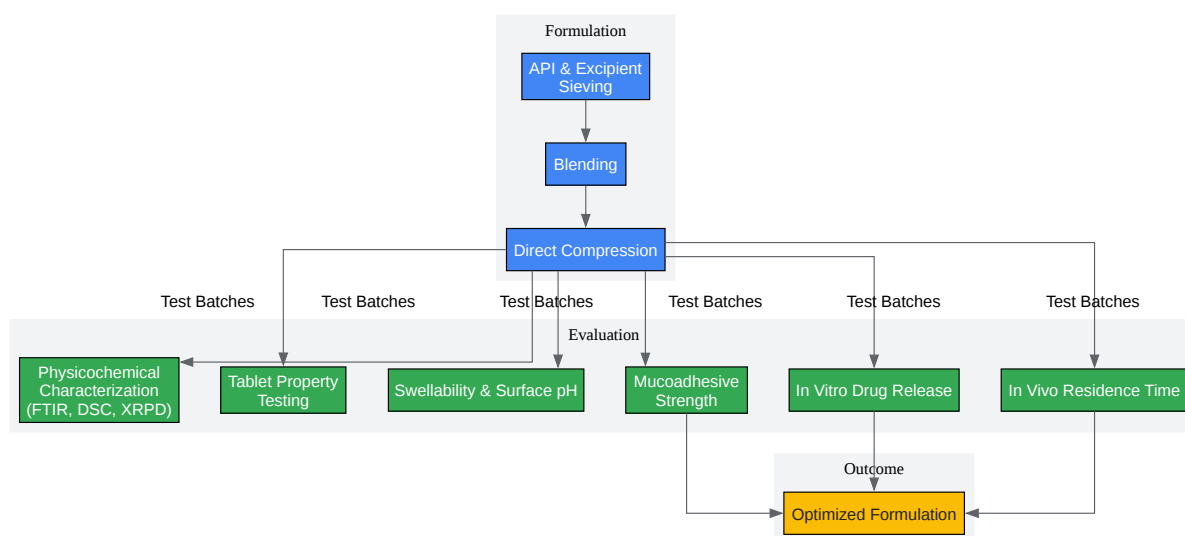
Experimental Protocols

- Surface pH Study:
 - Place a tablet in a petri dish and allow it to swell in 1 mL of distilled water for 2 hours.[9]
 - Measure the pH of the swollen tablet's surface by bringing a pH electrode into close contact.[9] The surface pH should be close to neutral to avoid irritation of the buccal mucosa.[10]
- Swelling Index Study:
 - Weigh three tablets individually (W1).
 - Place each tablet in a petri dish containing a phosphate buffer (pH 6.8).[11]
 - At regular intervals, remove the tablets, blot away excess water, and weigh them (W2).
 - Calculate the swelling index using the formula: $\text{Swelling Index (\%)} = [(W2 - W1) / W1] * 100$.
- Ex Vivo Mucoadhesive Strength:

- Use a texture analyzer or a modified two-arm balance.[\[12\]](#)
- Attach a section of fresh porcine or bovine buccal mucosa to the upper probe/support.
- Secure a tablet to the lower probe.
- Bring the tablet into contact with the mucosal surface with a defined force for a specific time to allow for adhesion.
- Pull the tablet away from the mucosa at a constant speed until detachment.
- The force required for detachment is the mucoadhesive strength.[\[12\]](#)
- In Vitro Drug Release Study:
 - Use a USP Dissolution Apparatus Type II (Paddle Apparatus).[\[3\]](#)[\[11\]](#)
 - The dissolution medium should be 900 mL of phosphate buffer (pH 6.8) to simulate salivary pH, maintained at $37 \pm 0.5^{\circ}\text{C}$.[\[3\]](#)[\[13\]](#)
 - Set the paddle speed to 50 rpm.[\[11\]](#)
 - Place the tablet in the dissolution vessel.
 - Withdraw samples (e.g., 5 mL) at predetermined time intervals and replace with an equal volume of fresh medium.
 - Analyze the samples for **tibezonium iodide** concentration using a suitable analytical method (e.g., UV-Vis spectrophotometry).
- In Vivo Residence Time:
 - This study is conducted with healthy human volunteers.
 - A tablet is placed in the buccal region of the mouth.
 - Volunteers are monitored to determine the time it takes for the tablet to completely detach or erode.[\[6\]](#)[\[7\]](#)[\[8\]](#)

Visualizations

Experimental Workflow Diagram



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Caption: Workflow for Formulation and Evaluation.

Mucoadhesive Strength Testing Diagram

Caption: Mucoadhesive Strength Test Setup.

Conclusion

The formulation of **tibezonium iodide** into mucoadhesive buccal tablets presents a viable strategy for localized treatment of oral infections. The combination of polymers such as HPMC, chitosan, and sodium alginate can be optimized to achieve desired characteristics like high mucoadhesive strength and sustained drug release.[6][7][8] The optimized formulation, TL5, demonstrated nearly complete drug release over 6 hours and achieved a salivary Cmax of 16.02 µg/mL for **tibezonium iodide** within 4 hours, indicating effective drug delivery.[6][7][8] The protocols detailed in this document provide a comprehensive framework for the development, characterization, and evaluation of these advanced dosage forms.

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